molecular formula C14H12N2O4S B300639 {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile

{4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile

Cat. No. B300639
M. Wt: 304.32 g/mol
InChI Key: AZJQPZIPFZGDEK-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins in the body, leading to the suppression of certain biological processes.
Biochemical and Physiological Effects:
Studies have shown that {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have antioxidant activity and to promote wound healing.

Advantages and Limitations for Lab Experiments

The advantages of using {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the research and development of {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the synthesis of new materials using this compound as a catalyst. Additionally, future research may focus on the potential use of this compound in the treatment of other diseases and the exploration of its potential side effects and toxicity.
Conclusion:
In conclusion, {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.

Synthesis Methods

The synthesis of {4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile involves the reaction of 2-ethoxyphenol with 4-formyl-2-thioxo-1,3-thiazolidine-5-carboxylic acid followed by the reaction of the resulting product with acetonitrile. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product.

Scientific Research Applications

{4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile has been extensively studied for its potential applications in various fields of science. This compound has been used in the development of new drugs, as a catalyst in chemical reactions, and in the synthesis of new materials. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

Product Name

{4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetonitrile

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]acetonitrile

InChI

InChI=1S/C14H12N2O4S/c1-2-19-11-7-9(3-4-10(11)20-6-5-15)8-12-13(17)16-14(18)21-12/h3-4,7-8H,2,6H2,1H3,(H,16,17,18)/b12-8-

InChI Key

AZJQPZIPFZGDEK-WQLSENKSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC#N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC#N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC#N

Origin of Product

United States

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